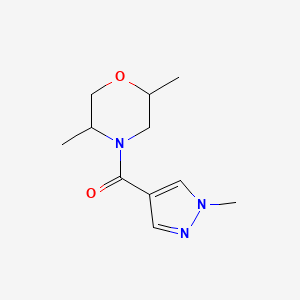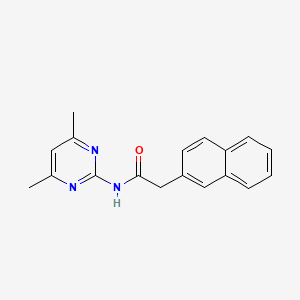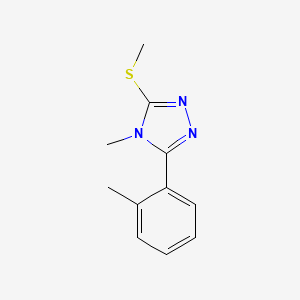
(2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties that make it an ideal candidate for use in different laboratory experiments.
Wirkmechanismus
The mechanism of action of (2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes. This inhibition leads to the disruption of various biological processes, ultimately resulting in the desired effect.
Biochemical and Physiological Effects:
(2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, which can lead to the disruption of various biological processes. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone in lab experiments is its unique properties. This compound has been shown to be effective in the inhibition of certain enzymes, making it an ideal candidate for use in the study of various biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are numerous future directions for the study of (2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone. One possible direction is the development of new pharmaceuticals and agrochemicals using this compound as a starting material. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the study of various biological processes. Finally, the synthesis of new derivatives of (2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone may lead to the discovery of new compounds with unique properties and potential applications in various fields.
Synthesemethoden
The synthesis of (2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone involves the reaction of 2,5-dimethylmorpholine and 1-methylpyrazole with chloroformate. This reaction results in the formation of the desired product. The process is relatively simple and can be carried out in a laboratory setting with ease.
Wissenschaftliche Forschungsanwendungen
(2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone has numerous applications in scientific research. This compound is used in the synthesis of various pharmaceuticals and agrochemicals. It has also been used in the development of new materials and catalysts. Additionally, (2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone is used in the study of various biological processes, such as enzyme inhibition and protein-ligand interactions.
Eigenschaften
IUPAC Name |
(2,5-dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8-7-16-9(2)5-14(8)11(15)10-4-12-13(3)6-10/h4,6,8-9H,5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKKZWSWWIDMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(2-Methylquinolin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7510579.png)



![Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7510609.png)
![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510615.png)


![[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7510626.png)
![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B7510632.png)